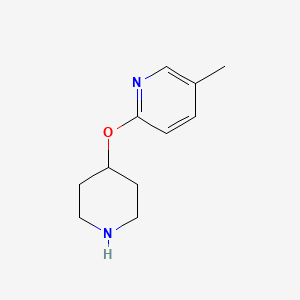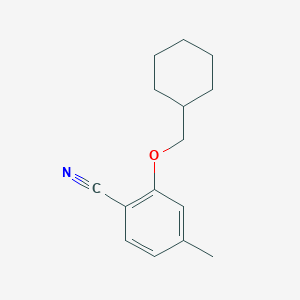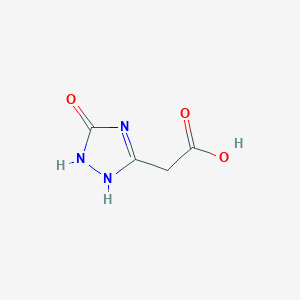
5-(1-aminoethyl)-1,2-dihydro-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “5-(1-aminoethyl)-1,2-dihydro-1,2,4-triazol-3-one” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields. The compound’s molecular formula, structure, and other basic properties can be found in the PubChem database.
準備方法
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and then further reacted to form the final product.
Catalytic Reactions: Catalysts are often used to increase the efficiency and yield of the reactions.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are typically proprietary and developed by chemical manufacturing companies.
化学反応の分析
Compound “5-(1-aminoethyl)-1,2-dihydro-1,2,4-triazol-3-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a double or triple bond.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Compound “5-(1-aminoethyl)-1,2-dihydro-1,2,4-triazol-3-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies related to cellular processes and biochemical pathways.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of compound “5-(1-aminoethyl)-1,2-dihydro-1,2,4-triazol-3-one” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Compound “5-(1-aminoethyl)-1,2-dihydro-1,2,4-triazol-3-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various parameters such as:
Chemical Structure: Similar compounds may have similar core structures or functional groups.
Reactivity: Similar compounds may undergo similar types of chemical reactions.
Applications: Similar compounds may be used in similar scientific research applications.
Some similar compounds include those listed in the PubChem database with similar 2D or 3D structures.
This article provides a comprehensive overview of compound “this compound”, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
5-(1-aminoethyl)-1,2-dihydro-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-2(5)3-6-4(9)8-7-3/h2H,5H2,1H3,(H2,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKRNEMONDWDIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=O)NN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NC(=O)NN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[3-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B7869502.png)






